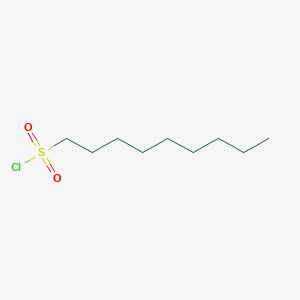
4,6-Dibromo-2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-amine
Descripción general
Descripción
4,6-Dibromo-2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-amine is a chemical compound that belongs to the family of benzoxazoles. It is a highly potent and selective inhibitor of protein kinase CK1δ, which plays an important role in regulating various cellular processes, including circadian rhythms, Wnt signaling, and DNA damage response.
Mecanismo De Acción
The mechanism of action of 4,6-Dibromo-2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-amine involves its binding to the ATP-binding pocket of CK1δ, leading to the inhibition of its kinase activity. CK1δ is a serine/threonine kinase that phosphorylates a wide range of substrates involved in various cellular processes. The inhibition of CK1δ activity by this compound leads to the dysregulation of these cellular processes, including circadian rhythms, Wnt signaling, and DNA damage response.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its inhibition of CK1δ activity. Inhibition of CK1δ activity by this compound has been shown to disrupt circadian rhythms, leading to altered sleep-wake cycles and other physiological processes regulated by the circadian clock. In addition, inhibition of CK1δ activity by this compound has been shown to affect Wnt signaling, leading to altered cell proliferation and differentiation. Finally, inhibition of CK1δ activity by this compound has been shown to affect DNA damage response, leading to altered DNA repair and cell survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4,6-Dibromo-2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-amine in lab experiments include its high potency and selectivity for CK1δ, its ability to inhibit CK1δ activity both in vitro and in vivo, and its well-characterized mechanism of action. The limitations of using this compound in lab experiments include its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 4,6-Dibromo-2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-amine. One direction is to investigate its potential therapeutic applications in diseases associated with CK1δ dysregulation, such as cancer, diabetes, and neurological disorders. Another direction is to explore its potential as a tool compound for studying other cellular processes regulated by CK1δ, such as autophagy and apoptosis. Finally, there is a need to develop more potent and selective inhibitors of CK1δ, which could have significant implications for the development of new therapeutics for various human diseases.
Aplicaciones Científicas De Investigación
4,6-Dibromo-2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-amine has been widely used in scientific research as a tool compound to study the function of protein kinase CK1δ. CK1δ is a critical regulator of circadian rhythms, and its dysregulation has been implicated in various human diseases, including cancer, diabetes, and neurological disorders. This compound has been shown to inhibit CK1δ activity in vitro and in vivo, leading to the disruption of circadian rhythms and other cellular processes regulated by CK1δ.
Propiedades
IUPAC Name |
4,6-dibromo-2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br2ClN2O/c1-6-2-3-7(4-9(6)17)14-19-13-10(20-14)5-8(15)12(18)11(13)16/h2-5H,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXKTMNQFHGYQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(C(=C(C=C3O2)Br)N)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br2ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365413 | |
| Record name | 4,6-dibromo-2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
637303-15-2 | |
| Record name | 4,6-dibromo-2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Benzyl 2-{[(4-methylphenyl)sulfonyl]amino}acetate](/img/structure/B3055208.png)
![Methyl 4-[4-(4-methoxy-4-oxobutyl)phenyl]butanoate](/img/structure/B3055210.png)


![2-methyl-3-[(2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl]-1H-indole](/img/structure/B3055215.png)

![2-[(4-Ethenylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3055219.png)

![4-{[(4-Nitrophenyl)sulfonyl]amino}benzoic acid](/img/structure/B3055223.png)